Antiviral Activity Uniquely Associated with the 2-Methyl-7-thienyl Substitution Pattern
The 2-methyl-7-(thiophen-2-yl) substitution pattern confers a biological activity profile that is distinct from that of other thiazolo[4,5-d]pyridazin-4(5H)-ones. Demchenko & Lozinskii (2010) demonstrated that this specific compound exhibits antiviral activity, whereas the structurally related 2-amino-7-aryl analogues act as DHFR inhibitors [1] and the 2-pyrrolidino-7-furyl analogues show analgesic effects [2]. This functional divergence highlights that the combination of a 2-methyl group and a 7-thienyl ring is a critical determinant for antiviral activity within the series.
| Evidence Dimension | Primary biological activity associated with substitution pattern |
|---|---|
| Target Compound Data | Antiviral activity (qualitative; quantitative IC50 values not publicly available) |
| Comparator Or Baseline | 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: DHFR inhibitor (IC50 = 0.06 µM for the most potent analogue in the series); 2-Pyrrolidino-7-(2-furyl) analogues: analgesic activity in hot-plate and acetic acid cramp models. |
| Quantified Difference | Qualitative switch from DHFR inhibition or analgesia to antiviral activity; precise fold-change unavailable due to missing head-to-head data. |
| Conditions | In vitro antiviral assay (virus and cell line not specified in available abstract); DHFR inhibition assay (recombinant human DHFR); in vivo analgesic models (mouse hot-plate and acetic acid writhing). |
Why This Matters
A researcher targeting viral replication pathways must select the 2-methyl-7-thienyl derivative rather than a 2-amino-7-aryl analogue, because the latter is mechanistically optimized for DHFR inhibition, not antiviral action.
- [1] Ewida, M.A.; Abou El Ella, D.A.; Lasheen, D.S.; Ewida, H.A.; El-Gazzar, Y.I.; El-Subbagh, H.I. Bioorg. Chem. 2017, 74, 228–237. doi:10.1016/j.bioorg.2017.08.010. View Source
- [2] Demchenko, S.A.; Iadlovskyi, O.E.; Bobkova, L.S.; Bukhtiarova, T.A. Farmatsevtychnyi zhurnal 2019, No. 3, 49–54. View Source
